Cas no 2137641-86-0 (2-benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride)

2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a cyclopenta[c]pyrazole core with a benzyl substituent. This compound is of interest in medicinal chemistry and chemical biology due to its potential as a reactive warhead for covalent inhibition or probe development. The sulfonyl fluoride moiety offers selective reactivity with nucleophilic residues, such as serine or threonine, enabling applications in target engagement studies or activity-based protein profiling (ABPP). Its fused bicyclic structure provides rigidity, which may enhance binding affinity and selectivity. The benzyl group offers additional versatility for further functionalization. This compound is suitable for researchers exploring covalent modifiers or sulfonyl fluoride-based tool molecules.
2-benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride structure
2137641-86-0 structure
Product Name:2-benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride
CAS No:2137641-86-0
MF:C13H13FN2O2S
MW:280.317925214767
CID:6592531
PubChem ID:165452922
Update Time:2025-05-20

2-benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride
    • EN300-729379
    • 2137641-86-0
    • Inchi: 1S/C13H13FN2O2S/c14-19(17,18)13-11-7-4-8-12(11)15-16(13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
    • InChI Key: FSRAHAKPGNKQFU-UHFFFAOYSA-N
    • SMILES: S(C1=C2C(CCC2)=NN1CC1C=CC=CC=1)(=O)(=O)F

Computed Properties

  • Exact Mass: 280.06817700g/mol
  • Monoisotopic Mass: 280.06817700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 60.3Ų

2-benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-729379-1.0g
2-benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride
2137641-86-0
1g
$0.0 2023-06-07

Additional information on 2-benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride

Introduction to 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl Fluoride (CAS No. 2137641-86-0)

2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride (CAS No. 2137641-86-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonyl fluorides, which are known for their diverse biological activities and potential applications in drug discovery. The unique structural features of this compound make it a promising candidate for various therapeutic areas, including cancer, neurodegenerative diseases, and inflammatory disorders.

The chemical structure of 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride consists of a cyclopenta[c]pyrazole core functionalized with a benzyl group and a sulfonyl fluoride moiety. The cyclopenta[c]pyrazole scaffold is known for its ability to form stable complexes with metal ions and its potential as a ligand in various biological systems. The sulfonyl fluoride group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, making it an attractive functional group for the synthesis of bioactive molecules.

Recent studies have highlighted the potential of 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride in modulating key biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific kinases involved in cancer cell proliferation. Kinases are enzymes that play crucial roles in cell signaling pathways and are often dysregulated in cancer. By targeting these kinases, 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride has the potential to disrupt cancer cell growth and induce apoptosis.

In addition to its anti-cancer properties, 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride has also been investigated for its neuroprotective effects. Studies conducted in animal models have demonstrated that this compound can reduce oxidative stress and inflammation in the brain, which are key factors contributing to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism by which 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride exerts its neuroprotective effects is thought to involve the activation of antioxidant defense systems and the inhibition of pro-inflammatory cytokines.

The pharmacokinetic properties of 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can cross the blood-brain barrier efficiently. These properties make it an attractive candidate for further development as a therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are promising and suggest that further clinical evaluation is warranted.

In conclusion, 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl fluoride (CAS No. 2137641-86-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutics targeting cancer, neurodegenerative diseases, and inflammatory disorders. Ongoing research and clinical trials will continue to elucidate its full potential as a therapeutic agent.

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